molecular formula C22H11ClFN3O5 B11137142 2-(5-Chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137142
M. Wt: 451.8 g/mol
InChI Key: PYWORFCZOUGXNL-UHFFFAOYSA-N
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Description

2-(5-chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining pyridine, fluorine, nitrophenyl, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1H-pyrrole-3,9-dione
  • 2-(5-chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole

Uniqueness

The uniqueness of 2-(5-chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H11ClFN3O5

Molecular Weight

451.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H11ClFN3O5/c23-12-4-7-17(25-10-12)26-19(11-2-1-3-14(8-11)27(30)31)18-20(28)15-9-13(24)5-6-16(15)32-21(18)22(26)29/h1-10,19H

InChI Key

PYWORFCZOUGXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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